molecular formula C7H3ClFN B1347046 4-Chloro-2-fluorobenzonitrile CAS No. 57381-51-8

4-Chloro-2-fluorobenzonitrile

Cat. No. B1347046
CAS RN: 57381-51-8
M. Wt: 155.55 g/mol
InChI Key: JRDMGVGCATYZPW-UHFFFAOYSA-N
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Patent
US08106190B2

Procedure details

Cyclopentylamine and potassium carbonate were added to a DMF solution of 4-chloro-2-fluorobenzonitrile, followed by stirring at 100° C. for 12 hours. By post-treating the reaction liquid, 4-chloro-2-(cyclopentylamino)benzonitrile was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[Cl:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[C:16](F)[CH:15]=1>CN(C=O)C>[Cl:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[C:16]([NH:6][CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C#N)C=C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring at 100° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
By post-treating
CUSTOM
Type
CUSTOM
Details
the reaction liquid

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=CC(=C(C#N)C=C1)NC1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.